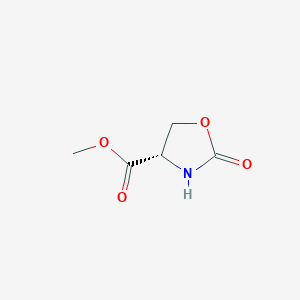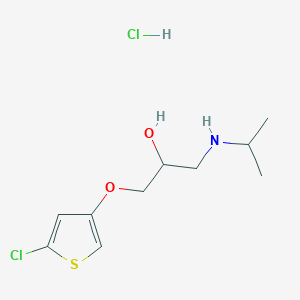
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This chemical is commonly known as Carteolol hydrochloride and is used in the treatment of various medical conditions. Carteolol hydrochloride is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions.
Mecanismo De Acción
Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, Carteolol hydrochloride reduces the effects of adrenaline and other stress hormones on the body. This results in a decrease in heart rate, blood pressure, and the workload of the heart.
Efectos Bioquímicos Y Fisiológicos
Carteolol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can help to reduce the workload of the heart. Additionally, Carteolol hydrochloride has been shown to reduce intraocular pressure, making it effective in treating glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carteolol hydrochloride in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific physiological processes. Additionally, Carteolol hydrochloride has been extensively studied, so there is a wealth of information available on its effects and potential uses.
One limitation of using Carteolol hydrochloride in lab experiments is that it is a beta-blocker, which means that it can have systemic effects on the body. This can make it difficult to isolate the effects of Carteolol hydrochloride on specific physiological processes. Additionally, Carteolol hydrochloride can have side effects, which can impact the results of lab experiments.
Direcciones Futuras
There are several potential future directions for research on Carteolol hydrochloride. One area of interest is its potential use in treating other medical conditions, such as heart failure and arrhythmias. Additionally, Carteolol hydrochloride may have potential as a neuroprotective agent, as it has been shown to reduce intraocular pressure and may have similar effects on the brain.
Conclusion:
Carteolol hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential use in treating hypertension, angina, and glaucoma. Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. While Carteolol hydrochloride has several advantages for use in lab experiments, it also has limitations due to its systemic effects on the body. There are several potential future directions for research on Carteolol hydrochloride, including its potential use in treating other medical conditions and as a neuroprotective agent.
Métodos De Síntesis
Carteolol hydrochloride is synthesized by reacting 2-chloro-4-thiophenol with epichlorohydrin in the presence of a base. The resulting product is then reacted with isopropylamine to form 1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol. This product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
Carteolol hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating hypertension and angina. Additionally, Carteolol hydrochloride has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness.
Propiedades
Número CAS |
132719-64-3 |
|---|---|
Nombre del producto |
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride |
Fórmula molecular |
C10H17Cl2NO2S |
Peso molecular |
286.22 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-7(2)12-4-8(13)5-14-9-3-10(11)15-6-9;/h3,6-8,12-13H,4-5H2,1-2H3;1H |
Clave InChI |
KDARAXIJQXFOPB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
Sinónimos |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol hydrochlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



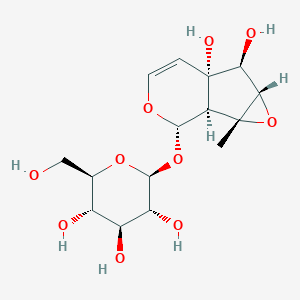
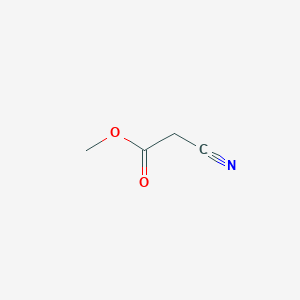
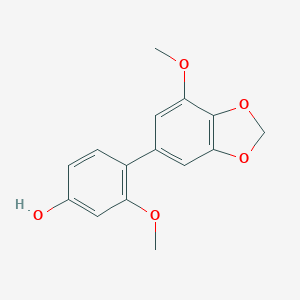
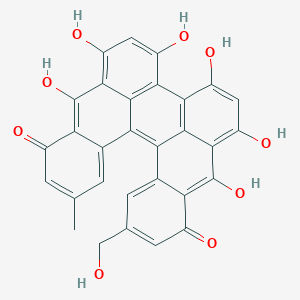
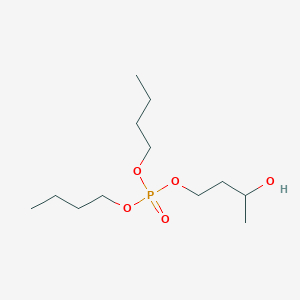
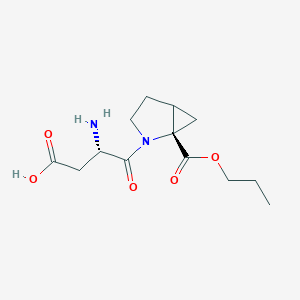
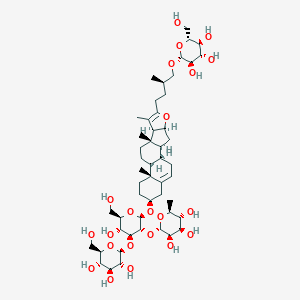
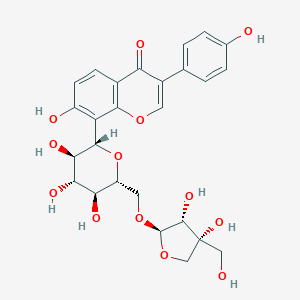

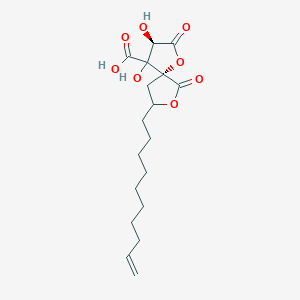
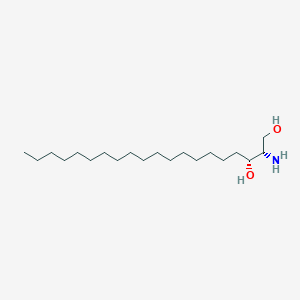
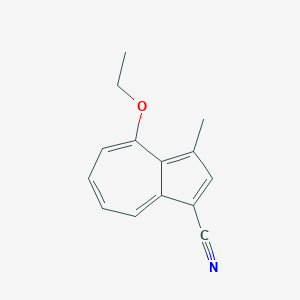
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
